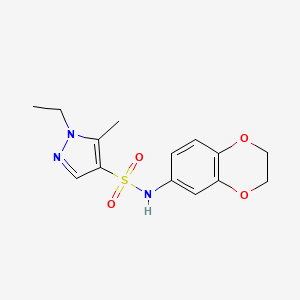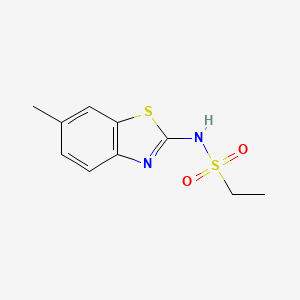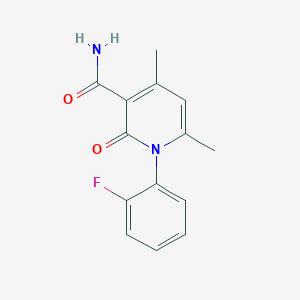
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been developed to target the activity of histone demethylases. This compound has been shown to have potential therapeutic applications in various areas of research, including cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of JMJD3, which is a histone demethylase. JMJD3 is involved in the regulation of gene expression by removing methyl groups from histones. Inhibition of JMJD3 results in the accumulation of methylated histones, which leads to changes in gene expression. This mechanism of action has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit cell proliferation and induce cell death. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which has potential therapeutic applications in various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its specificity for JMJD3. This allows researchers to study the effects of inhibiting JMJD3 without affecting other histone demethylases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity. Careful dose optimization is required to minimize toxicity and ensure that the observed effects are specific to JMJD3 inhibition.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Additionally, the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in various diseases, including cancer, inflammation, and neurodegenerative diseases, needs to be further explored. Finally, the in vivo efficacy and toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide needs to be studied in animal models to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions. The starting material is 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-amine to form the desired product. The sulfonamide group is introduced by reacting the product with sulfonamide under appropriate conditions. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various areas of research. One of the key areas of research is cancer. This compound has been shown to inhibit the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. Inhibition of JMJD3 has been shown to have anti-tumor effects in various cancer cell lines. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(9-15-17)22(18,19)16-11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8-9,16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXTWIUZHXCMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)

![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)

![2-(2-furyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5294133.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5294139.png)
![ethyl 3-(2-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5294144.png)
![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B5294171.png)